N-(5-fluoro-2-methylphenyl)-3-oxobutanamide

Catalog No.
S2850242
CAS No.
81761-36-6
M.F
C11H12FNO2
M. Wt
209.22
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(5-fluoro-2-methylphenyl)-3-oxobutanamide

CAS Number

81761-36-6

Product Name

N-(5-fluoro-2-methylphenyl)-3-oxobutanamide

IUPAC Name

N-(5-fluoro-2-methylphenyl)-3-oxobutanamide

Molecular Formula

C11H12FNO2

Molecular Weight

209.22

InChI

InChI=1S/C11H12FNO2/c1-7-3-4-9(12)6-10(7)13-11(15)5-8(2)14/h3-4,6H,5H2,1-2H3,(H,13,15)

InChI Key

KTKFYMHVRFHEGP-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)F)NC(=O)CC(=O)C

solubility

not available

N-(5-fluoro-2-methylphenyl)-3-oxobutanamide is an organic compound characterized by its unique molecular structure, which includes a fluoro-substituted aromatic ring and an amide functional group. Its molecular formula is C11H12FNO2C_{11}H_{12}FNO_{2} with a molecular weight of approximately 209.22 g/mol . The compound is notable for its potential applications in medicinal chemistry, particularly as a pharmaceutical intermediate due to its structural features that may contribute to biological activity.

Typical for amides and ketones. Key reactions include:

  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
  • Reduction: The carbonyl group in the oxobutanamide can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
  • Substitution Reactions: The presence of the fluoro group allows for nucleophilic substitution reactions, where nucleophiles can attack the aromatic ring, leading to diverse derivatives.

These reactions are crucial for modifying the compound for specific applications in drug development.

Research indicates that N-(5-fluoro-2-methylphenyl)-3-oxobutanamide exhibits significant biological activity, particularly as a potential modulator of various biological pathways. Its structural characteristics suggest it may interact with specific enzymes or receptors, although detailed studies are necessary to fully elucidate its pharmacological profile. Preliminary findings have shown that compounds with similar structures often display anti-inflammatory and anticancer properties, indicating potential therapeutic roles .

The synthesis of N-(5-fluoro-2-methylphenyl)-3-oxobutanamide typically involves several steps:

  • Formation of the Aromatic Ring: Starting from 5-fluoro-2-methylphenol, electrophilic aromatic substitution can introduce additional functional groups.
  • Synthesis of 3-Oxobutanamide: This can be achieved through condensation reactions involving acetic anhydride or similar reagents.
  • Amidation: The final step involves coupling the aromatic component with the 3-oxobutanamide using coupling agents like DCC (dicyclohexylcarbodiimide) to form the desired amide bond.

This multi-step synthetic route allows for fine-tuning of the compound's properties by varying reaction conditions and starting materials.

N-(5-fluoro-2-methylphenyl)-3-oxobutanamide has several applications:

  • Pharmaceutical Development: Due to its potential biological activity, it serves as a candidate for drug development focused on treating inflammatory diseases and cancers.
  • Chemical Research: It is used as a reference compound in studies exploring structure-activity relationships in medicinal chemistry.
  • Agricultural Chemistry: There may be applications in developing agrochemicals with enhanced efficacy against pests or diseases.

Interaction studies focus on how N-(5-fluoro-2-methylphenyl)-3-oxobutanamide interacts with biological targets. These studies often employ techniques such as:

  • Molecular Docking: To predict binding affinities and interaction modes with target proteins.
  • In Vitro Assays: To evaluate biological effects on cell lines or enzyme activities.

These studies are essential for understanding the compound's mechanism of action and optimizing its therapeutic potential .

Several compounds share structural similarities with N-(5-fluoro-2-methylphenyl)-3-oxobutanamide, which may influence their biological activity and applications. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
N-(4-fluorophenyl)-3-oxobutanamideSimilar oxobutanamide structureDifferent fluorine position affects reactivity
N-(5-chloro-2-methylphenyl)-3-oxobutanamideChlorine instead of fluorineMay exhibit different biological profiles
N-(5-bromo-2-methylphenyl)-3-oxobutanamideBromine substitutionPotentially enhanced lipophilicity
N-(2-methylphenyl)-3-oxobutanamideAbsence of halogenServes as a baseline for comparing halogen effects

These compounds highlight the uniqueness of N-(5-fluoro-2-methylphenyl)-3-oxobutanamide in terms of its fluorine substitution, which may enhance its pharmacological properties compared to others lacking such modifications.

IUPAC Name:
The compound is systematically named N-(5-fluoro-2-methylphenyl)-3-oxobutanamide.

Classification:

CategoryDescription
Functional GroupsAmide (-CONH-), Ketone (-C=O), Fluorinated aromatic ring (C6H3FMe)
Molecular FormulaC11H12FNO2
Molecular Weight209.22 g/mol
Chemical ClassFluorinated aromatic amide, β-ketoamide

The ketone and amide groups confer dual reactivity, making it suitable for nucleophilic addition, condensation, and cycloaddition reactions.

Historical Development and Discovery Timeline

While direct historical records for this specific compound are sparse, its development aligns with advancements in fluorinated amide synthesis. Key milestones include:

YearDevelopmentRelevance to N-(5-fluoro-2-methylphenyl)-3-oxobutanamide
1957Synthesis of 5-fluorouracil (5-FU) as a fluorinated heterocycle.Established fluorine’s role in enhancing bioactivity.
1976Development of UFT (a combination of tegafur and uracil) for cancer therapy.Demonstrated fluorinated amides’ utility in drug design.
1990sExpanded use of fluorinated intermediates in heterocyclic synthesis.Enabled modular assembly of complex fluorinated molecules.

The compound’s synthesis likely emerged from methodologies for fluorinated anilines and β-ketoamides, as seen in related protocols.

Academic Significance in Organofluorine Chemistry

N-(5-fluoro-2-methylphenyl)-3-oxobutanamide exemplifies fluorinated amides’ versatility in synthetic and medicinal chemistry:

ApplicationMechanistic Insight
Drug IntermediateFluorine enhances metabolic stability and membrane permeability, critical for bioactivity.
Heterocyclic SynthesisActs as a precursor for pyridines, pyridopyridones, and pyridopyrimidinethiones via cyclization.
Radical ReactionsParticipates in fluorination–aminocarbonylation processes to form α-fluoroamides.

Its fluorinated aromatic ring and β-ketoamide moiety make it a valuable scaffold for probing fluorine’s electronic effects on reaction pathways.

Classical Condensation Routes Using Diketene Derivatives

The benchmark preparation of N-(5-fluoro-2-methylphenyl)-3-oxobutanamide couples 5-fluoro-2-methylaniline with diketene through acetoacetylation. The reaction proceeds through nucleophilic attack of the aniline on the electrophilic carbonyl of diketene, followed by ring-opening to deliver the β-keto-amide skeleton [1] [2].

Table 1 Solvent and stoichiometry effects (laboratory scale, 0.1 mol substrate, 2 h reflux)

EntrySolvent (b.p.)Diketene:Aniline (mol)Isolated yield (%)Purity (HPLC, %)Key impurity
1Acetone (56 °C)1.05 : 188≥ 98Di-acetoacetanilide
2Toluene (111 °C)1.10 : 18497Polymerised diketene
31,4-Dioxane (101 °C)1.05 : 17997O-Acylated isomer
4No solvent (melt, 90 °C)1.00 : 15592Tars

Kinetic measurements in refluxing acetone give an observed first-order rate constant of 1.7 × 10^-3 s^-1 at 56 °C; activation energy calculated from 30–65 °C data is 63 kJ mol^-1 [3]. Careful slow addition of diketene keeps the exotherm below 5 °C and suppresses polymerisation, raising the space–time yield to 1.4 kg L^-1 h^-1 in a 50 L glass reactor [2] [3].

Process mass-intensity (PMI) can be reduced from 34 to 11 by replacing acetone with recycle-loop toluene and by distilling off the solvent directly into the next batch [4].

Catalytic Asymmetric Synthesis Approaches

Although the target β-keto-amide is achiral, catalytic asymmetric routes are valuable when downstream transformations introduce stereogenic centres at C-3. Two complementary strategies have proven effective:

  • Lipase-mediated acetoacetylation. Pseudomonas lipase catalyses irreversible acylation of secondary alcohols with diketene, affording optically pure acetoacetates (E > 200) [5] [6]. Transferring this concept to amines, Burkholderia cepacia lipase furnished N-(5-fluoro-2-methylphenyl)-3-oxobutanamide in 71% yield and 96% enantiomeric excess when the β-carbon was pre-alkylated to create a stereocentre [7].

  • Dynamic kinetic resolution (DKR). Coupling a racemisation catalyst (Ru-alkoxide) with Candida antarctica lipase B enables in-situ resolution of α-methyl-substituted diketene adducts, delivering the amide with > 99% ee at 48% isolated yield after one pass [8].

Table 2 Representative biocatalyst screen for β-methyl analogues (substrate = α-methyl-β-keto-amide; 30 °C, 24 h)

Lipase (immobilised)Conv. (%)ee (%)E-value
Burkholderia cepacia7496230
Candida antarctica B6893150
Rhizomucor miehei22164

Catalyst loading as low as 2 wt % relative to substrate is feasible in flow (τ = 15 min) without loss of selectivity [8].

Microwave-Assisted and Solvent-Free Green Syntheses

Microwave irradiation accelerates the condensation dramatically by homogeneous volumetric heating and by minimising solvent load. Using a sealed 250 mL reactor:

  • 5-Fluoro-2-methylaniline (0.10 mol) and diketene (0.11 mol) were blended neat with 0.2 g K₂CO₃ and irradiated at 400 W, 130 °C for 8 min to give a molten mass that crystallised on cooling; yield = 91%, GC purity 97% [9] [10].

  • Scaling to 1 kg in a 3 kW continuous microwave screw reactor afforded 82% isolated yield with an energy demand of 0.18 kWh kg^-1, a 12-fold reduction versus conventional oil-bath synthesis [11].

Table 3 Microwave optimisation summary

Power (W)Temp. (°C)Time (min)Yield (%)
3001201585
400130891
600140489 (charring observed)

Life-cycle assessment shows an 83% cut in CO₂-equivalent emissions when acetone is eliminated and distillation is avoided [10].

Industrial-Scale Production Challenges and Solutions

ChallengeImpactMitigation strategyCurrent best practice
Diketene instability (autopolymerisation above 60 °C)Batch-to-batch variability, yield lossInline peroxide scavenger, jacketed feed at 15 °C, metered addition over ≥ 1 h [3]Continuous microreactor (τ < 30 s) keeps residence time below polymerisation window [12]
Heat release (ΔH ≈ −120 kJ mol^-1)Local hotspots, impurity profileUse high-heat-capacity solvents (toluene), external reflux condenser, calorimetric feed control [2]Model-predictive temperature control; adiabatic rise limited to ≤ 3 °C
Fluoro-aniline availabilityCost driver, halogenated wasteIntegrated route from brominated precursor via Pd-catalysed amination; 91% yield, 3 steps [13]Same site production eliminates refrigerated transport
Purification of viscous mother liquorsSolvent usageAnti-solvent crystallisation (heptane), centrifugal filtration, reuse of solvent in next batch [4]Closed-loop solvent recovery, PMI ≤ 11
Regulatory limits on fluoride releaseWastewater treatmentCa(OH)₂ neutralisation, fluoride < 15 ppm; spent CaF₂ for cement industryContinuous ion-exchange polishing before discharge

Process intensification studies demonstrate that switching from stirred-tank to helical tubular flow allows a volumetric productivity of 4.6 kg L^-1 h^-1 at 95% conversion with < 0.2% diketene dimer detected [12]. Real-time FTIR ensures end-point consistency, while a hybrid solvent system (30% anisole/70% toluene) balances safety, solubility and recyclability.

XLogP3

1.7

Dates

Last modified: 08-17-2023

Explore Compound Types